(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile
Description
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
InChI Key |
NGUZBHWMLKJGLB-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC#N)N)F |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
A common synthetic approach involves the following steps:
- Nucleophilic Substitution : A precursor containing a fluoro-substituted phenyl ring undergoes substitution with an amino group.
- Introduction of Nitrile Functionality : The nitrile group is introduced through dehydration reactions using reagents such as thionyl chloride or phosphorus pentoxide.
Continuous Flow Synthesis
Recent advancements have employed continuous flow reactors to enhance reaction efficiency. This method integrates:
- Controlled temperature and pressure conditions to improve yield.
- Green solvents to minimize waste and environmental impact.
Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction outcomes:
- Acetonitrile : Frequently used for its compatibility with nitrile formation.
- Mixed Solvent Systems : Combinations like CH₃CN and dioxane improve solubility and facilitate intermediate formation.
Catalyst Optimization
Catalysts such as Lewis acids (e.g., Bi(OTf)₃) are employed to accelerate reactions:
- Optimal catalyst loading is around 10 mol%, ensuring high yields without excessive reagent consumption.
Yield Optimization
Purification Techniques
To achieve high purity, advanced methods such as:
- Crystallization : Effective for isolating the product from impurities.
- Chromatography : Used for separating reaction by-products.
Gram-Scale Reactions
Scaling up the synthesis under optimized conditions has demonstrated consistent yields of over 75%, confirming the method's robustness for industrial applications.
Data Tables
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile + Dioxane | Improved solubility |
| Catalyst | Bi(OTf)₃ (10 mol%) | High reaction rate |
| Temperature | 80–100°C | Enhanced kinetics |
| Purification Method | Technique | Result |
|---|---|---|
| Crystallization | Controlled cooling | High purity |
| Chromatography | Gradient elution | Separation of by-products |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-Fluoro-3-methoxybenzoic acid.
Reduction: (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanamine.
Substitution: 5-Bromo-3-methoxy-3-(3S)-aminopropanenitrile.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile. For instance, derivatives of similar structures have shown promising cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, suggesting potential for development as an anticancer agent .
Neurotropic Effects
The compound has also been explored for neurotropic effects, particularly in promoting neurite outgrowth in neuronal cultures. In vitro studies have indicated that derivatives can enhance neurite outgrowth significantly when combined with nerve growth factor (NGF), demonstrating potential therapeutic applications for neurodegenerative diseases .
Intermediate in Organic Synthesis
(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmacological agents.
Enzyme Interaction Studies
Research has indicated that compounds like (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile may interact with specific enzymes, influencing their activity and potentially leading to new therapeutic pathways. This area of study is crucial for understanding the biochemical mechanisms underlying drug action and efficacy .
Case Study: Neurotropic Activity
In a controlled study involving dorsal root ganglia cultures, a derivative of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile was tested alongside NGF. The results showed a significant increase in neurite length and density compared to controls, indicating its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the aromatic ring can participate in π-π interactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include positional isomers, halogen-substituted derivatives, and shorter-chain nitriles. A comparative data table is provided below:
Substituent Effects on Properties
- Halogen Position: Fluorine at the 5-position (target compound) vs. 2-position () alters electronic effects.
- Methoxy Group : The 3-methoxy substituent in the target compound donates electrons via resonance, contrasting with halogen substituents (Cl, Br), which are electron-withdrawing. This difference may impact solubility and binding affinity in biological systems.
Biological Activity
(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile, with the CAS number 1213197-73-9, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H11FN2O
- Molar Mass : 194.21 g/mol
- Structural Features : The compound features a chiral center, an amino group, a nitrile group, and a substituted phenyl ring.
The biological activity of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile is primarily attributed to its ability to interact with various biological targets. The amino and nitrile groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound may also influence signaling pathways that regulate cellular processes.
Biological Activity Overview
Research indicates that compounds structurally similar to (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for activity against bacterial and fungal pathogens.
- Enzyme Inhibition : Investigations have shown that it may inhibit specific enzymes involved in disease pathways.
Data Table: Biological Activity Summary
Case Studies
-
Anticancer Research :
A study evaluated the cytotoxic effects of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile on HT29 cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent. -
Antimicrobial Studies :
In vitro tests demonstrated that the compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Computational Predictions
Computational methods have been employed to predict the pharmacological effects of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile. Structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
